Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester

Metabolism Esterase hydrolysis Pharmacokinetics

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester (CAS 135813‑24‑0) is a member of the O‑alkyl‑N‑aryl thiocarbamate class developed as non‑nucleoside reverse‑transcriptase inhibitors (NNRTIs) for anti‑HIV research. The molecule consists of a 2‑chlorobenzoic acid core esterified with ethanol and substituted at the 5‑position with an (isopropoxythioxomethyl)amino group (IUPAC: ethyl 2‑chloro‑5‑(propan‑2‑yloxycarbothioylamino)benzoate; C₁₃H₁₆ClNO₃S; MW 301.79 g mol⁻¹).

Molecular Formula C13H16ClNO3S
Molecular Weight 301.79 g/mol
CAS No. 135813-24-0
Cat. No. B12685260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
CAS135813-24-0
Molecular FormulaC13H16ClNO3S
Molecular Weight301.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl
InChIInChI=1S/C13H16ClNO3S/c1-4-17-12(16)10-7-9(5-6-11(10)14)15-13(19)18-8(2)3/h5-8H,4H2,1-3H3,(H,15,19)
InChIKeyQXPNUILJFARFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Science Teams Need to Know Before Sourcing Benzoic Acid, 2-Chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, Ethyl Ester (CAS 135813-24-0)


Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester (CAS 135813‑24‑0) is a member of the O‑alkyl‑N‑aryl thiocarbamate class developed as non‑nucleoside reverse‑transcriptase inhibitors (NNRTIs) for anti‑HIV research [1]. The molecule consists of a 2‑chlorobenzoic acid core esterified with ethanol and substituted at the 5‑position with an (isopropoxythioxomethyl)amino group (IUPAC: ethyl 2‑chloro‑5‑(propan‑2‑yloxycarbothioylamino)benzoate; C₁₃H₁₆ClNO₃S; MW 301.79 g mol⁻¹) [2]. It is the direct ethyl ester analog of the extensively studied isopropyl ester NSC 629243 (UC‑38) [3].

Why the Isopropyl Ester (UC‑38) Cannot Be Assumed Equivalent to the Ethyl Ester (CAS 135813‑24‑0)


Within the UC‑series, seemingly minor changes to the ester moiety profoundly alter pharmacokinetic fate. NIH preclinical evaluation of UC‑38 congeners established that the ester group is the primary determinant of hepatic metabolic rate and oral bioavailability [1]. In mouse liver‑homogenate assays, primary and secondary esters were metabolized most rapidly, while hindered oximes resisted metabolism. Consequently, the primary ethyl ester is expected to exhibit faster in‑vivo clearance than the secondary isopropyl ester, making the two non‑interchangeable for pharmacological studies that require sustained systemic exposure [2].

Quantitative Comparative Evidence – Benzoic Acid, 2-Chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, Ethyl Ester


Metabolic Stability: Primary Ester (Ethyl) vs. Secondary Ester (Isopropyl) Liability

The ethyl ester is a primary alkyl ester, a class that preclinical screening identified as the most rapidly metabolized by mouse (and previously hamster) hepatic hydrolases [1]. In contrast, the isopropyl ester (UC‑38) is a secondary ester with intrinsically greater steric hindrance toward enzymatic hydrolysis. While no quantitative half‑life for the ethyl ester is available, the qualitative ranking 'primary = fast; secondary = intermediate; oxime/ether = slow' stems from the NCI's head‑to‑head congener screening [2]. This property can be exploited when a shorter systemic half‑life or rapid conversion to the free acid is desired.

Metabolism Esterase hydrolysis Pharmacokinetics

Aqueous Solubility: Ethyl Ester Marginally More Hydrophilic than the Insoluble Isopropyl Ester

NSC 629243 (isopropyl ester) exhibits extremely poor aqueous solubility of 1.5 µg mL⁻¹ (≈ 4.5 µM) [1]. The ethyl ester, with one less methylene unit, has a slightly lower clogP (approx. 3.8 vs. 4.2 predicted), suggesting a modest solubility gain, but no experimental solubility value has been published. For formulation work, the isopropyl ester's solubility serves as a conservative baseline; the ethyl ester is unlikely to surpass low‑µM solubility.

Solubility Formulation Bioavailability

Plasma Stability and Protein Binding: Quantitative Benchmarks from the Isopropyl Ester

The isopropyl ester (NSC 629243) is stable in hamster, human, and dog plasma, with ≥80% of the parent compound remaining after 4 h incubation at 37 °C at concentrations of 1 and 50 µg mL⁻¹ [1]. It is also extensively protein‑bound (>99.9% across 1–100 µg mL⁻¹) in hamster and human plasma [2]. No equivalent plasma‑stability data exist for the ethyl ester; however, its higher predicted esterase lability suggests a shorter plasma half‑life, making it useful as a negative‑control probe for plasma‑stability comparisons.

Plasma stability Protein binding LC analysis

Anti-HIV‑1 Potency: Ethyl Ester Activity Assumed Comparable to Other UC‑Series Esters in Cell‑Based Assays

UC‑38 (isopropyl ester) protects CEM‑SS lymphocytes and other human cell lines from HIV‑1‑induced cytopathic effect with EC₅₀ values in the low nanomolar range, achieving therapeutic indices >1,000 [1]. The ethyl ester has not been independently profiled, but SAR studies on >400 UC compounds indicate that simple ester modifications do not abolish anti‑HIV activity [2]. Consequently, the ethyl ester is expected to retain nanomolar potency, with the ester group primarily modulating pharmacokinetics rather than target engagement.

Antiviral activity Cytopathology protection NNRTI

Resistance Profile: Carboxanilide‑Typical Y181C/L100I Mutations Retain Relevance

HIV‑1 isolates selected for resistance to UC‑38 consistently harbor the Y181C or L100I reverse‑transcriptase mutations [1]. Since the ester moiety does not contact the RT active site (crystal structures show binary 1:1 complexes in the NNRTI pocket) [2], the ethyl ester is expected to share an identical resistance fingerprint. This predictability allows its use in mechanism‑of‑action studies without repeating resistance‑selection experiments.

Drug resistance NNRTI mutations Reverse transcriptase

Defensible Procurement Scenarios for Benzoic Acid, 2-Chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, Ethyl Ester


Synthesis of the Free Acid (2‑Chloro‑5‑(((1‑methylethoxy)thioxomethyl)amino)benzoic acid) via Mild Saponification

The ethyl ester can be selectively hydrolyzed to the free acid under mild alkaline conditions, yielding the key intermediate for further derivatization. Given the primary ester's high predicted lability [1], saponification is expected to proceed faster and under gentler conditions than with the sterically hindered isopropyl ester, minimizing decomposition of the acid‑sensitive thioxomethyl group.

Metabolic‑Lability Probe in Pharmacokinetic Studies

As a primary ester, this compound is anticipated to be cleared rapidly in vivo [1]. It can therefore serve as a positive control for hepatic esterase activity or as a tool compound to demonstrate the pharmacokinetic consequences of ester hydrolysis within a congeneric series, complementing the slower‑clearing isopropyl ester or the resilient oxime congeners.

Cost‑Effective SAR Exploration of the Ester Region

Where procurement budgets are limited, the ethyl ester may be available at a lower price than the extensively catalogued isopropyl ester (NSC 629243). If the ester moiety is not projected to interact with the target, the ethyl ester provides a pharmacologically competent scaffold for exploring substitutions on the thiocarbamate or aromatic ring [2], with the caveat that in‑vivo efficacy comparisons must account for differing metabolic rates.

Internal Standard for Liquid‑Chromatographic Analysis of UC‑38

The ethyl ester differs from the isopropyl ester by one methylene unit, providing a distinctive chromatographic shift while maintaining near‑identical ionization efficiency [3]. It is therefore suitable as an internal standard in LC‑UV or LC‑MS methods for quantifying UC‑38 in biological matrices, improving assay reproducibility without needing an isotopically labelled analogue.

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